Reactivity in Suzuki-Miyaura Cross-Coupling: 3-Bromo-2-chloro vs. 2-Bromo-5-chloro
The reactivity and chemoselectivity in palladium-catalyzed Suzuki-Miyaura couplings are dictated by the halogen substitution pattern. In this compound, the bromine at the 3-position is sterically less hindered than the ortho-substituted chlorine, allowing for highly regioselective coupling at the bromide site . In contrast, isomers like 4-(2-Bromo-5-chloro-benzyl)-morpholine exhibit different reactivity due to altered electron density and sterics . Quantitative comparisons of reaction yields under identical conditions are a key differentiator for synthetic route design.
| Evidence Dimension | Regioselective Suzuki-Miyaura Coupling Yield |
|---|---|
| Target Compound Data | Regioselective coupling at the C-Br bond; expected yield >80% under standard conditions |
| Comparator Or Baseline | 4-(2-Bromo-5-chloro-benzyl)-morpholine (ortho-Br, meta-Cl): Altered regioselectivity; reported yield ~92% in similar model reactions |
| Quantified Difference | Difference in regioselectivity; quantitative yield differences dependent on specific boronic acid and catalyst system. |
| Conditions | Palladium-catalyzed Suzuki-Miyaura coupling in a polar aprotic solvent (e.g., DMF, dioxane) with an aryl boronic acid . |
Why This Matters
For procurement, selecting the correct regioisomer is critical to achieving the desired coupling product in high yield and purity, directly impacting the cost-efficiency and success of a synthetic campaign.
